(2-(Dimethylamino)ethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine
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Overview
Description
(2-(Dimethylamino)ethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine is a complex organic compound with a molecular formula of C10H14ClN3O4S. This compound is characterized by the presence of a dimethylamino group, a chloro-nitrophenyl group, and a sulfonylamine group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethylamino)ethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine typically involves multiple steps. One common method includes the reaction of 2-chloro-N,N-dimethylethylamine with 4-chloro-2-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(Dimethylamino)ethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The dimethylamino group can be oxidized to form N-oxides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of (2-(Dimethylamino)ethyl)((4-chloro-2-aminophenyl)sulfonyl)amine.
Oxidation: Formation of N-oxides of the dimethylamino group.
Scientific Research Applications
(2-(Dimethylamino)ethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein labeling.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-(Dimethylamino)ethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
(2-(Dimethylamino)ethyl)((4-chloro-2-aminophenyl)sulfonyl)amine: Similar structure but with an amino group instead of a nitro group.
(2-(Dimethylamino)ethyl)((4-bromo-2-nitrophenyl)sulfonyl)amine: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
(2-(Dimethylamino)ethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O4S/c1-13(2)6-5-12-19(17,18)10-4-3-8(11)7-9(10)14(15)16/h3-4,7,12H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJPKGAXPXTNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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